molecular formula C11H22N2O3 B1478259 3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one CAS No. 2098001-94-4

3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one

Cat. No.: B1478259
CAS No.: 2098001-94-4
M. Wt: 230.3 g/mol
InChI Key: FKEPICUEQVYWDO-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one is a synthetic organic compound offered for research and development purposes. This molecule features a pyrrolidine ring substituted with ethoxy groups at the 3 and 4 positions, linked through an amide bond to a 3-aminopropanone chain. This structure is of significant interest in medicinal chemistry as a potential scaffold or building block for novel pharmacologically active agents. Compounds with similar 3-amino-1-(heterocyclyl)propan-1-one backbones are frequently investigated in the development of central nervous system (CNS) active compounds and have been explored as modulators of various neurotransmitter systems . Researchers utilize such structures to study structure-activity relationships (SAR), particularly in the design of ligands for neuronal receptors. The presence of the amino group and the amide functionality makes this compound a versatile intermediate for further chemical derivatization, including amide bond formation or nucleophilic substitution reactions. As with all compounds of this class, thorough analytical characterization (NMR, LC-MS, HPLC) is recommended upon receipt to confirm identity and purity. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate precautions and in accordance with institutional safety protocols.

Properties

IUPAC Name

3-amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-3-15-9-7-13(11(14)5-6-12)8-10(9)16-4-2/h9-10H,3-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEPICUEQVYWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OCC)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Insights :

  • Substituent Effects : The diethoxy groups in the target compound introduce steric bulk and electron-donating properties, contrasting with the electron-withdrawing difluoro groups in . This may influence receptor binding kinetics or metabolic stability.
  • Backbone Modifications: The primary amino group in the target compound contrasts with the dimethylaminophenyl moiety in , which likely increases lipophilicity and alters pharmacokinetics.

Physicochemical Properties and Functional Group Impact

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : The diethoxy groups may enhance water solubility compared to the difluoro analog , which lacks polar substituents.
  • Basicity: The primary amino group (pKa ~9–10) could render the compound more basic than the dimethylamino derivative in (pKa ~8–9), affecting ionization in physiological environments.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one generally follows a modular approach:

  • Step 1: Construction or functionalization of the pyrrolidine ring, specifically introducing the 3,4-diethoxy substitution pattern.
  • Step 2: Attachment of the 3-aminopropan-1-one side chain to the nitrogen atom of the pyrrolidine ring.
  • Step 3: Purification and isolation of the final product, often as a hydrochloride salt to improve solubility and stability.

This approach is consistent with known methods for related 3-amino-pyrrolidine derivatives, which are important intermediates in pharmaceutical and agrochemical synthesis.

Detailed Preparation Routes

Pyrrolidine Ring Functionalization

  • The 3,4-diethoxypyrrolidine core can be synthesized starting from substituted butane derivatives or protected hydroxybutane intermediates.
  • A common route involves the selective introduction of ethoxy groups at the 3 and 4 positions on the pyrrolidine ring, often via nucleophilic substitution or alkylation reactions using ethylating agents under controlled conditions.
  • Protective groups may be used to ensure regioselectivity and prevent side reactions during ring closure.

Attachment of the 3-Aminopropan-1-one Moiety

  • The 3-aminopropan-1-one fragment is typically introduced via nucleophilic substitution or reductive amination reactions.
  • One method involves reacting the pyrrolidine nitrogen with a suitable 3-aminopropanone derivative or its activated form (e.g., a halogenated or esterified intermediate).
  • Catalysts or bases such as triethylamine are employed to facilitate the coupling reaction.
  • The reaction is often conducted under inert atmosphere (argon or nitrogen) to prevent oxidation and side reactions.

Purification

  • The crude product is purified by crystallization or chromatographic techniques.
  • Conversion to hydrochloride salt is common to enhance aqueous solubility and improve compound stability.
  • Washing steps with acid/base solutions and drying agents like sodium sulfate are used to remove impurities.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Pyrrolidine ring formation 1,2,4-trisubstituted butane derivatives, ethylating agents, protective groups Introduce diethoxy groups on pyrrolidine ring
Aminopropanone coupling 3-aminopropan-1-one derivative, triethylamine, inert atmosphere (argon), solvents like ethyl acetate or tetrahydrofuran Attach 3-aminopropan-1-one to pyrrolidine nitrogen
Purification Crystallization, chromatography, acid/base washes, drying over Na2SO4 Isolate pure compound as hydrochloride salt

Industrial and Laboratory Scale Considerations

  • Industrial synthesis employs automated reactors with precise control of temperature, pressure, and reaction time to maximize yield and purity.
  • Laboratory synthesis may use microwave irradiation to accelerate ring closure and coupling steps, as seen in related propanamide derivatives.
  • Optically active forms can be obtained via chiral resolution or starting from chiral precursors such as 4-hydroxy-proline, enabling synthesis of enantiomerically pure compounds.

Comparative Analysis with Similar Compounds

  • Preparation methods for related 3-amino-pyrrolidine derivatives (e.g., 3-amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one) involve similar strategies of ring functionalization followed by side-chain attachment.
  • Differences arise in substituent effects, reaction conditions, and purification protocols, which are optimized based on the electronic and steric properties of the substituents.
  • Fluorinated analogs require careful handling to preserve the integrity of the fluorine substituents and often show improved pharmacokinetic properties.

Summary Table of Preparation Methods

Preparation Aspect Description References
Pyrrolidine ring synthesis Starting from trisubstituted butane or hydroxybutane derivatives; selective diethoxy substitution
Aminopropanone attachment Nucleophilic substitution or reductive amination with 3-aminopropan-1-one derivatives under inert atmosphere
Reaction conditions Use of solvents like ethyl acetate, tetrahydrofuran; bases such as triethylamine; inert atmosphere
Purification Crystallization, chromatography, conversion to hydrochloride salt, washing with acid/base solutions
Industrial scale synthesis Automated reactors with controlled parameters for high yield and purity
Optical purity Chiral resolution or synthesis from chiral precursors (e.g., 4-hydroxy-proline)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one

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